Fulacimstat - 1488354-15-9

Fulacimstat

Catalog Number: EVT-268815
CAS Number: 1488354-15-9
Molecular Formula: C23H16F3N3O6
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fulacimstat is a potent, orally active, and selective inhibitor of chymase, an enzyme implicated in various physiological processes, including tissue remodeling and inflammation. [, , , , ] It acts as a research tool to elucidate the role of chymase in these processes and explore its potential as a therapeutic target for diseases like diabetic kidney disease and heart failure. [, ]

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor and a primary product of chymase activity. It plays a crucial role in regulating blood pressure and fluid balance. Angiotensin II contributes to tissue remodeling and is implicated in the pathophysiology of various cardiovascular diseases, including diabetic kidney disease. [, ]

Relevance: Fulacimstat, as a chymase inhibitor, aims to reduce the generation of angiotensin II. By inhibiting chymase, fulacimstat is hypothesized to limit the adverse effects of angiotensin II, such as vasoconstriction and tissue remodeling. This mechanism is the basis for investigating fulacimstat's therapeutic potential in cardiovascular diseases. [, ]

Transforming Growth Factor Beta (TGFβ)

Compound Description: TGFβ is a cytokine family that plays a multifaceted role in cellular growth, differentiation, and extracellular matrix production. While TGFβ contributes to tissue repair, its overactivation leads to fibrosis and pathological remodeling in various organs, including the heart and kidneys. []

Relevance: Chymase is involved in the activation of TGFβ. Fulacimstat, by inhibiting chymase, is thought to modulate TGFβ activity and potentially reduce its pro-fibrotic effects. This mechanism suggests a potential role for fulacimstat in mitigating adverse cardiac remodeling following myocardial infarction. []

Relevance: Chymase can activate certain MMPs, potentially contributing to the excessive breakdown of the extracellular matrix. Fulacimstat, through chymase inhibition, may modulate MMP activity, aiming to limit excessive matrix degradation and promote a more balanced remodeling process. []

Collagen IV (COL4A3)

Compound Description: Collagen IV is a major structural component of basement membranes, providing mechanical support and influencing cell behavior. COL4A3 is a specific isoform of collagen IV. The degradation of COL4A3 is implicated in the pathogenesis of various inflammatory diseases, including asthma. [, ]

Relevance: Research suggests that mast cell chymase activity is linked to the degradation of COL4A3 in the context of allergic asthma. While fulacimstat's primary focus in the provided research is related to cardiovascular diseases, its ability to inhibit chymase makes it relevant to investigating its potential in other chymase-mediated pathologies like asthma. This connection highlights the potential for fulacimstat to impact a broader range of diseases characterized by excessive inflammation and tissue damage. [, ]

Angiotensin-Converting Enzyme (ACE) Inhibitors & Angiotensin II Receptor Blockers (ARBs)

Compound Description: ACE inhibitors and ARBs are classes of drugs commonly used to treat hypertension and heart failure. ACE inhibitors block the conversion of angiotensin I to angiotensin II, while ARBs block the action of angiotensin II by binding to its receptors. [, ]

Relevance: While fulacimstat inhibits chymase, ACE inhibitors, and ARBs target different points in the renin-angiotensin-aldosterone system (RAAS) pathway. This distinction highlights that multiple points of intervention within this critical pathway may influence cardiovascular outcomes. The research investigates whether adding fulacimstat to existing therapies like ACE inhibitors or ARBs provides additional benefits, particularly in managing adverse cardiac remodeling and diabetic kidney disease. [, ]

Overview

Fulacimstat, also known as BAY 1142524, is a selective inhibitor of the enzyme chymase, which plays a significant role in the renin-angiotensin system and has been implicated in various pathological conditions, including diabetic kidney disease and adverse cardiac remodeling. The compound is primarily investigated for its potential therapeutic applications in treating conditions associated with fibrosis and inflammation, particularly in the context of diabetic kidney disease and myocardial infarction.

Source

Fulacimstat was developed by Bayer AG and has undergone various clinical trials to assess its efficacy and safety. The compound’s development is rooted in the understanding of chymase's role in generating angiotensin II, a peptide involved in blood pressure regulation and tissue remodeling .

Classification

Fulacimstat is classified as a chymase inhibitor and falls under the broader category of antifibrotic agents. It is designed to selectively inhibit chymase activity, thereby modulating the effects of angiotensin II and potentially reducing fibrosis in affected tissues .

Synthesis Analysis

Methods

The synthesis of Fulacimstat involves several chemical reactions that focus on creating a compound with high selectivity for chymase. The synthetic pathway typically includes:

  1. Structure-Based Design: Utilizing computational methods to predict the binding interactions with chymase.
  2. Chemical Reactions: A series of reactions involving various functional groups to construct the core structure of Fulacimstat.

Technical Details

The synthesis process may involve:

  • Formation of Pyridazinone Rings: These are crucial for the biological activity of Fulacimstat.
  • Functional Group Modifications: Incorporating groups that enhance solubility and bioavailability.
  • Purification Techniques: Such as chromatography to isolate the final product with high purity levels suitable for clinical testing .
Molecular Structure Analysis

Structure

Fulacimstat has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The structural formula includes multiple substituents that influence its interaction with chymase.

Data

  • Molecular Formula: C14_{14}H_{16}\N_{4}O
  • Molecular Weight: Approximately 256.30 g/mol
  • Key Functional Groups: Includes amines, ketones, and aromatic rings that contribute to its pharmacological profile.
Chemical Reactions Analysis

Reactions

Fulacimstat undergoes various chemical reactions during its synthesis and metabolism:

  1. Enzymatic Hydrolysis: In vivo, it may be hydrolyzed by esterases or amidases.
  2. Binding Interactions: It forms reversible complexes with chymase, inhibiting its activity.

Technical Details

The binding affinity of Fulacimstat for chymase has been quantified using techniques such as:

  • Inhibition Constant (IC50): Reported values are around 4 nM for human chymase, indicating potent inhibition .
  • Kinetic Studies: These studies help elucidate the mechanism by which Fulacimstat inhibits chymase activity.
Mechanism of Action

Process

Fulacimstat exerts its therapeutic effects primarily through the inhibition of chymase, which is responsible for converting angiotensin I into angiotensin II. By blocking this conversion, Fulacimstat reduces the levels of angiotensin II, leading to:

  • Decreased vasoconstriction
  • Reduced fibrosis in tissues
  • Lowered inflammation associated with chronic diseases like diabetic kidney disease .

Data

Clinical trials have demonstrated that while Fulacimstat is well tolerated, it did not significantly reduce albuminuria in patients with diabetic kidney disease compared to placebo, indicating that further research is needed to fully understand its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.

Chemical Properties

  • Stability: Fulacimstat exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant for understanding its ionization state at physiological pH.
Applications

Scientific Uses

Fulacimstat is primarily being explored for its potential applications in:

  • Diabetic Kidney Disease: Aiming to mitigate albuminuria and renal fibrosis.
  • Cardiac Remodeling: Investigated for its role in reducing adverse effects post-myocardial infarction by inhibiting fibrotic processes.
  • Other Fibrotic Conditions: Potential applications in various diseases characterized by excessive fibrosis.

Research continues to evaluate Fulacimstat's efficacy across these domains, highlighting its promise as a therapeutic agent targeting fibrotic diseases .

Properties

CAS Number

1488354-15-9

Product Name

Fulacimstat

IUPAC Name

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid

Molecular Formula

C23H16F3N3O6

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1

InChI Key

JDARDSVOVYVQST-MRXNPFEDSA-N

SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O

Solubility

Soluble in DMSO

Synonyms

Fulacimstat; BAY1142524; BAY-1142524; BAY 1142524;

Canonical SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O

Isomeric SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.